molecular formula C28H29N3O5 B250865 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate

Cat. No.: B250865
M. Wt: 487.5 g/mol
InChI Key: XZCZAMNHHOPRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate, also known as MBPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neuronal damage. It has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression, as well as the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to have antioxidant properties and can inhibit the activity of certain enzymes involved in oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and signaling pathways. However, it also has limitations, including its relatively low solubility and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate. One area of interest is its potential use in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 4-(4-aminobenzoyl)-1-piperazine with 3-(3-ethoxybenzoyl)aniline in the presence of a coupling agent. The resulting product is then esterified with methyl 4-chloro-3-nitrobenzoate and reduced to yield this compound.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-ethoxybenzoyl)amino]benzoate has been studied for its potential use in treating various conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied as a potential anti-inflammatory agent, as it can suppress the release of pro-inflammatory cytokines. In addition, this compound has been shown to have a neuroprotective effect and may be useful in treating neurodegenerative diseases.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H29N3O5/c1-3-36-23-11-7-10-21(18-23)26(32)29-24-19-22(28(34)35-2)12-13-25(24)30-14-16-31(17-15-30)27(33)20-8-5-4-6-9-20/h4-13,18-19H,3,14-17H2,1-2H3,(H,29,32)

InChI Key

XZCZAMNHHOPRRA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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